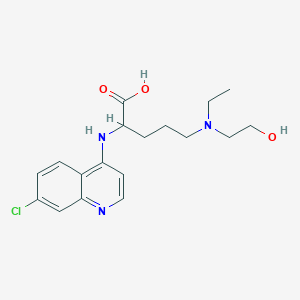
Hydroxychloroquine Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxychloroquine Acid is a derivative of chloroquine, belonging to the class of 4-aminoquinolines. It is widely known for its use as an antimalarial medication and has been employed in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxychloroquine Acid can be synthesized through several methods. One common approach involves the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst . The reaction typically requires controlled conditions, such as maintaining a specific temperature and pH level.
Industrial Production Methods: In industrial settings, the production of this compound involves a series of steps to ensure high purity. The process includes the selective removal of impurities using specific reactants and solvents, followed by hydrolysis and crystallization . The final product is obtained through careful isolation and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxychloroquine Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydroxychloroquine Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other compounds and studying reaction mechanisms.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes.
Medicine: this compound is extensively studied for its potential therapeutic effects in treating diseases such as malaria, autoimmune disorders, and viral infections
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
Hydroxychloroquine Acid is often compared with other 4-aminoquinoline derivatives, such as chloroquine and quinacrine . While these compounds share similar structures and mechanisms of action, this compound is known for its lower toxicity and better safety profile . This makes it a preferred choice in clinical settings for treating autoimmune diseases and malaria.
Vergleich Mit ähnlichen Verbindungen
- Chloroquine
- Quinacrine
- Amodiaquine
- Primaquine
Hydroxychloroquine Acid stands out due to its unique combination of efficacy and safety, making it a valuable compound in both research and clinical applications.
Eigenschaften
Molekularformel |
C18H24ClN3O3 |
|---|---|
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
2-[(7-chloroquinolin-4-yl)amino]-5-[ethyl(2-hydroxyethyl)amino]pentanoic acid |
InChI |
InChI=1S/C18H24ClN3O3/c1-2-22(10-11-23)9-3-4-16(18(24)25)21-15-7-8-20-17-12-13(19)5-6-14(15)17/h5-8,12,16,23H,2-4,9-11H2,1H3,(H,20,21)(H,24,25) |
InChI-Schlüssel |
NGIQEFDBCXQPBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCC(C(=O)O)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



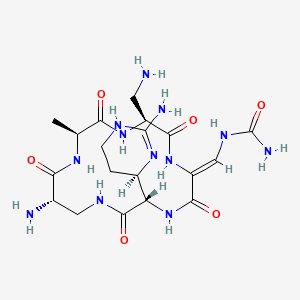
![2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13418073.png)
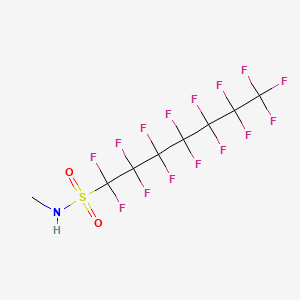
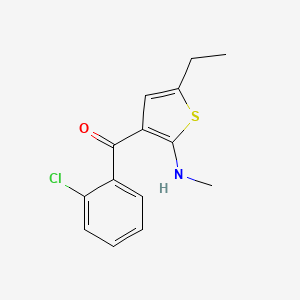
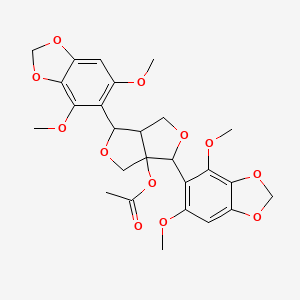

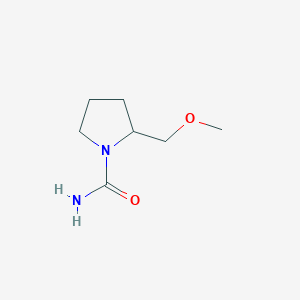


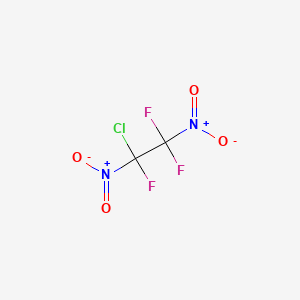
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)


